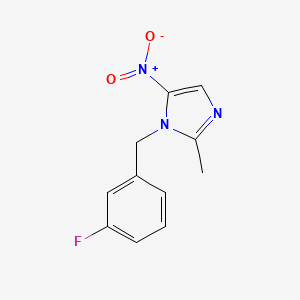
3-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Descripción general
Descripción
3-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. In cancer, this compound inhibits the activity of the enzyme thymidylate synthase, which is responsible for the synthesis of DNA. In Alzheimer's disease, 3-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate inhibits the activity of beta-secretase, an enzyme that is responsible for the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
Studies have shown that 3-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate exhibits low toxicity and has no significant adverse effects on the biochemical and physiological processes in the body. This compound has been shown to have good bioavailability and can be easily absorbed by the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 3-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is its potent anticancer activity. This compound has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease. However, one of the limitations of this compound is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of 3-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate. One of the significant directions is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the study of the compound's potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Further studies can also be conducted to investigate the mechanism of action of this compound and to identify potential targets for drug development.
Aplicaciones Científicas De Investigación
3-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been studied for its potential therapeutic applications in various diseases. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that 3-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate exhibits potent anticancer activity by inhibiting the proliferation of cancer cells. This compound has also been studied for its potential application in the treatment of Alzheimer's disease, where it has been shown to inhibit the formation of beta-amyloid plaques that are responsible for the progression of the disease.
Propiedades
IUPAC Name |
(3-fluorophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c17-12-6-4-5-11(9-12)10-23-16(22)14-15(18)20-21(19-14)13-7-2-1-3-8-13/h1-9H,10H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZPNGBXXEABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4,5-dimethoxy-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3746522.png)
![11-(pyridin-2-ylthio)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B3746530.png)

![4-isopropyl-1,5-dimethyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3746544.png)
![7-(2-fluorobenzyl)-1,3-dimethyl-8-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3746566.png)
![2-(2-fluorophenyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B3746574.png)
![ethyl 5-({[(4-ethoxy-1-naphthyl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B3746585.png)
![2-(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B3746589.png)
![1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B3746601.png)

![5-fluoro-2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3746618.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3746626.png)
![ethyl 1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B3746632.png)